Sovesudil (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It acts on Rho kinase I and Rho kinase II, with inhibitory concentration values of 3.7 nanomolar and 2.3 nanomolar, respectively . This compound is primarily used to lower intraocular pressure without causing congestion, making it a valuable therapeutic agent for conditions such as primary open-angle glaucoma and normal-tension glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHP-201 (hydrochloride) involves the formation of carboxylic ester moieties, which allow for inactivation by esterase, resulting in an increased therapeutic window . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and specificity as a Rho kinase inhibitor .

Industrial Production Methods

Industrial production of PHP-201 (hydrochloride) involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The production process includes stringent quality control measures to maintain the efficacy and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

PHP-201 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert PHP-201 (hydrochloride) into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of PHP-201 (hydrochloride), as well as substituted analogs with different functional groups .

Scientific Research Applications

PHP-201 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of Rho kinase and its effects on cellular processes.

Biology: Investigated for its role in modulating cellular behavior, particularly in the context of cytoskeletal dynamics and cell motility.

Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems.

Mechanism of Action

PHP-201 (hydrochloride) exerts its effects by inhibiting Rho kinase I and Rho kinase II. This inhibition leads to the relaxation of the trabecular meshwork, which subsequently increases aqueous humor outflow and lowers intraocular pressure . The molecular targets of PHP-201 (hydrochloride) are the Rho kinase enzymes, and the pathways involved include the RhoA/Rho kinase signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Y-39983: Another Rho kinase inhibitor with similar intraocular pressure-lowering effects.

Latanoprost: A prostaglandin analog used to lower intraocular pressure but with a different mechanism of action.

Uniqueness

PHP-201 (hydrochloride) is unique due to its localized drug action and preservative-free formulation, which minimizes systemic exposure and topical side effects. This results in significantly fewer incidences of hyperemia compared to other anti-glaucoma drugs, improving compliance and overall therapeutic benefits .

Properties

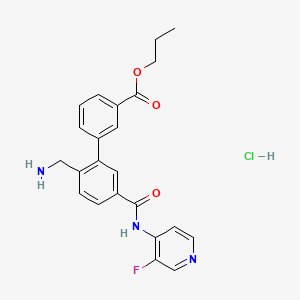

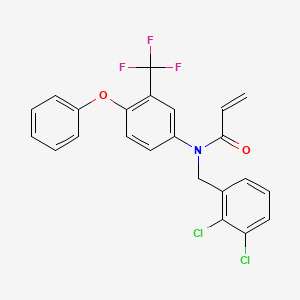

IUPAC Name |

propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3.ClH/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24;/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOTYNSTYWPINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8216026.png)

![(E)-4-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B8216029.png)

![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B8216033.png)

![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B8216099.png)

![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B8216116.png)

![2,2-difluoroethyl (3S)-3-[[6-(2-aminopyrimidin-5-yl)-5-fluoro-2-morpholin-4-ylpyrimidin-4-yl]amino]-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8216121.png)